3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The presence of the 4-bromophenyl group and the diphenylimidazolidine core contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the copper-catalyzed click reaction in the presence of water-soluble ligands, such as sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, and copper salts . This reaction typically involves the use of aryl azides or sodium azide and benzyl chloride in water, producing the desired compound with high yields and reduced toxicity .
Chemical Reactions Analysis
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, using reagents such as halides or nucleophiles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5,5-Diphenylimidazolidine-2,4-dione: This compound lacks the 4-bromophenyl group, resulting in different biological activities and chemical properties.
3-(Substituted)-5,5-diphenylimidazolidine-2,4-dione:
The unique combination of the 4-bromophenyl group and the diphenylimidazolidine core in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
859-69-8 |
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Molecular Formula |
C22H18BrN3O2 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-[(4-bromoanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18BrN3O2/c23-18-11-13-19(14-12-18)24-15-26-20(27)22(25-21(26)28,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,24H,15H2,(H,25,28) |
InChI Key |
RBEBHLGVMQWANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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